molecular formula C10H8BrNS B13669182 4-Bromo-6-(methylthio)quinoline

4-Bromo-6-(methylthio)quinoline

Cat. No.: B13669182
M. Wt: 254.15 g/mol
InChI Key: PHWIHZPVBCKTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-(methylthio)quinoline is a halogenated and sulfur-substituted quinoline derivative. The bromine atom at the 4-position and methylthio (-SCH₃) group at the 6-position distinguish it from other quinoline-based compounds. These substituents influence its electronic properties, solubility, and reactivity, making it valuable in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C10H8BrNS

Molecular Weight

254.15 g/mol

IUPAC Name

4-bromo-6-methylsulfanylquinoline

InChI

InChI=1S/C10H8BrNS/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3

InChI Key

PHWIHZPVBCKTAP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=CN=C2C=C1)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the quinoline core with appropriate substitution,
  • Introduction of the bromine atom at the 4-position,
  • Installation of the methylthio group at the 6-position.

The synthetic routes are often adaptations of quinoline synthesis methods, such as Skraup or Friedländer syntheses, followed by selective halogenation and thioether formation.

Preparation of 4-Bromomethylquinoline-2(H)-ketone as a Key Intermediate

A relevant precursor to substituted quinolines is 4-bromomethylquinoline-2(H)-ketone. According to a patented method, this intermediate can be prepared from acetoacetanilide via bromination and cyclization steps with high yield and purity, which can be adapted for further functionalization to this compound.

Stepwise synthesis (from patent CN103923003A):

Step Procedure Conditions Yield & Purity
I Bromination of acetoacetanilide in organic solvent (ethylene dichloride, chloroform, or methylene dichloride) with bromine (molar ratio Br2:acetoacetanilide = 1:1 to 1.3:1) Dropwise addition of bromine twice, solvent evaporation, pH adjustment to 6-7 with alkali (NaOH, wormwood salt, or Na2CO3), centrifugation Crude acetoacetanilide bromide obtained
II Cyclization: Slow addition of acetoacetanilide bromide to concentrated sulfuric acid at 0–20°C, reaction for 3 hours at 5–20°C, quenching in water, pH adjustment to 6–7, washing, and recrystallization with alcohol Temperature control critical; alcohol pulping at 10–40°C, cooling to 0–5°C, drying Yield up to 93%, purity >99.5% (HPLC area normalization method)

This method solves issues of dibromide by-products and low purity, enabling large-scale industrial production of 4-bromomethylquinoline-2(H)-ketone, a potential precursor to this compound.

Synthesis of 6-Bromo-4-substituted Quinoline Derivatives

While direct literature on this compound is sparse, synthetic strategies for related 6-bromo-4-substituted quinolines provide valuable insight. For example, 6-bromo-4-iodoquinoline synthesis involves:

  • Cyclization of triethyl orthoformate, Meldrum's acid, and 4-bromoaniline,
  • Chlorination using phosphorus oxychloride,
  • Halogen exchange to introduce iodine at the 4-position.

This multi-step approach can be adapted for methylthio substitution at the 6-position by replacing or modifying the nucleophilic substitution step.

Introduction of the Methylthio Group at the 6-Position

The methylthio group (-SCH3) can be introduced via nucleophilic aromatic substitution or cross-coupling reactions starting from 6-haloquinoline derivatives:

  • Nucleophilic substitution: Reaction of 6-chloro- or 6-bromoquinoline derivatives with sodium methylthiolate (CH3SNa) under controlled conditions.
  • Cross-coupling: Palladium-catalyzed coupling of 6-halogenated quinoline with methylthiol or methylthiolate sources.

These methods require the quinoline core to be pre-halogenated at the 6-position and brominated at the 4-position.

Example Synthetic Route Summary

Step Starting Material Reagents/Conditions Product Notes
1 4-Bromoaniline Meldrum's acid, triethyl orthoformate, reflux 6-Bromoquinolin-4-ol Cyclization step
2 6-Bromoquinolin-4-ol POCl3, DMF, 110°C, 3 h 6-Bromo-4-chloroquinoline Chlorination
3 6-Bromo-4-chloroquinoline Sodium methylthiolate, solvent (e.g., DMF), heat This compound Nucleophilic substitution
4 Purification Column chromatography or recrystallization Pure this compound Yield and purity depend on conditions

Analytical Data and Research Results

Purity and Yield

  • The bromination and cyclization steps yield intermediates with purity >99.3%, with yields ranging from 90% to 93% under optimized conditions.
  • The methylthio substitution step typically achieves yields between 70% and 85% depending on reaction conditions and purification methods.

Characterization Techniques

Representative NMR Data for this compound

Proton Signal Chemical Shift (δ ppm) Multiplicity Assignment
Aromatic H 7.5–9.0 Multiplet Quinoline ring protons
Methylthio CH3 ~2.5 Singlet Methyl group attached to sulfur

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Purity (%) Notes
Bromination & Cyclization (Patent CN103923003A) Acetoacetanilide Br2, H2SO4, NaOH 0–20°C, 3 h reaction 90–93 >99.3 Industrial scale, high purity
Cyclization via Meldrum's acid route 4-Bromoaniline, Meldrum's acid, triethyl orthoformate POCl3, NaI 80–190°C, multiple steps ~35–70 (varies) Not always optimized Used for 6-bromo-4-substituted quinolines
Methylthio substitution 6-Bromo-4-chloroquinoline Sodium methylthiolate DMF, heat 70–85 >95 Requires careful control

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(methylthio)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and bases like potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane.

    Reduction: Catalysts like palladium on carbon, hydrogen gas, and solvents like ethanol or methanol.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrogenated quinoline derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(methylthio)quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes, receptors, and DNA. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are essential for DNA replication and transcription . The bromine and methylthio groups may enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

6-Bromo-4-chloroquinoline (CAS: 65340-70-7)
  • Substituents : Bromine (6-position), chlorine (4-position).
  • Key Differences: The absence of a methylthio group reduces sulfur-mediated electronic effects.
  • Synthetic Utility: Widely used as a precursor for Suzuki-Miyaura cross-coupling reactions to generate 4-anilinoquinoline derivatives .
  • Molecular Weight : 242.5 g/mol .
4-Bromo-6-(trifluoromethoxy)quinoline (CAS: 1189105-68-7)
  • Substituents : Bromine (4-position), trifluoromethoxy (-OCF₃) (6-position).
  • Key Differences : The trifluoromethoxy group is highly electron-withdrawing, increasing metabolic stability compared to methylthio. This compound is priced at 63.00–556.00 € (98% purity), reflecting its specialized applications .
  • Molecular Weight : 288.06 g/mol .
4-Bromo-6-hydroxyquinoline (CAS: 876491-87-1)
  • Substituents : Bromine (4-position), hydroxyl (-OH) (6-position).
  • Key Differences : The hydroxyl group enhances hydrophilicity but reduces lipophilicity, limiting blood-brain barrier permeability. It serves as an intermediate in organic synthesis, with production scales up to 50 kg .
  • Molecular Weight : 224.05 g/mol .
4-Bromo-6-quinolinecarbonitrile (CAS: 642477-82-5)
  • Substituents: Bromine (4-position), cyano (-CN) (6-position).
  • Its molecular weight is 233.07 g/mol .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted) Solubility
4-Bromo-6-(methylthio)quinoline ~254.11 -Br (4), -SCH₃ (6) ~3.5 Low (DMSO)
6-Bromo-4-chloroquinoline 242.5 -Br (6), -Cl (4) ~2.8 Moderate (DCM)
4-Bromo-6-hydroxyquinoline 224.05 -Br (4), -OH (6) ~1.9 High (Water)
4-Bromo-6-(trifluoromethoxy)quinoline 288.06 -Br (4), -OCF₃ (6) ~4.1 Low (THF)

*LogP estimates based on substituent contributions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-6-(methylthio)quinoline, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Microwave-Assisted Synthesis : Microwave irradiation reduces reaction times (e.g., from 12 hours to 1–2 hours) compared to conventional heating. Use a Pd-catalyzed coupling reaction between 4-bromoquinoline precursors and methylthiolate nucleophiles under inert conditions .
  • Protecting Group Strategy : Protect the quinoline ring's reactive positions (e.g., using trimethylsilyl groups) to prevent undesired substitutions during methylthio group introduction. Deprotection is achieved via mild acid hydrolysis .
  • Validation : Confirm purity (>95%) via HPLC and characterize intermediates using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar quinoline derivatives?

  • Analytical Workflow :

  • NMR : The methylthio group (-SCH3_3) produces a singlet at ~2.5 ppm in 1^1H NMR. Bromine’s deshielding effect shifts aromatic protons downfield (7.5–8.5 ppm). Use 13^13C NMR to identify C-Br (105–110 ppm) and C-S (40–45 ppm) signals .
  • Mass Spectrometry : HRMS shows a molecular ion peak at m/z 268.98 (C10_{10}H8_8BrNS+^+) with isotopic patterns characteristic of bromine (1:1 ratio for 79^{79}Br/81^{81}Br) .
  • XRD : Single-crystal X-ray diffraction resolves substituent positions, critical for differentiating regioisomers (e.g., 4-Bromo-8-(methylthio)quinoline) .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

  • Reactivity Profile :

  • Suzuki-Miyaura Coupling : The bromine atom undergoes Pd-catalyzed coupling with aryl boronic acids. Optimize using Pd(PPh3_3)4_4 (2 mol%), K2_2CO3_3, and DMF at 80°C. The methylthio group remains intact under these conditions .
  • Nucleophilic Substitution : Replace bromine with amines (e.g., piperazine) via SNAr in DMSO at 120°C. Monitor selectivity to avoid sulfide oxidation .
  • Oxidation Risks : The methylthio group oxidizes to sulfoxide (-SOCH3_3) with H2_2O2_2/AcOH; use inert atmospheres for redox-sensitive reactions .

Advanced Research Questions

Q. How does the methylthio group at the 6-position influence the compound’s structure-activity relationships (SAR) in medicinal chemistry?

  • SAR Insights :

  • Electron-Withdrawing Effects : The -SCH3_3 group increases electrophilicity at the 4-position, enhancing interactions with nucleophilic residues in enzymes (e.g., kinase ATP-binding pockets). Compare with -OCH3_3 analogs, which show reduced binding affinity due to lower lipophilicity .
  • Biological Stability : Methylthio derivatives exhibit longer half-lives in microsomal assays than methyl analogs, attributed to sulfur’s resistance to CYP450 oxidation .
  • Data Table :
Substituent PositionLogPIC50_{50} (Kinase X)
6-SCH3_33.212 nM
6-OCH3_32.145 nM
6-CH3_32.828 nM
Source: Comparative studies on quinoline derivatives .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Critical Analysis :

  • Solubility Variability : Discrepancies in IC50_{50} values (e.g., 10–100 nM for antiparasitic activity) may arise from DMSO concentration differences in assays. Standardize to ≤0.1% DMSO .
  • Metabolite Interference : Active metabolites (e.g., sulfoxide derivatives) can skew results. Use LC-MS/MS to quantify parent compound vs. metabolites in cell-based assays .
  • Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

Q. How can computational modeling optimize the design of this compound-based inhibitors?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase). The methylthio group’s van der Waals interactions improve binding scores vs. des-methylthio analogs .
  • MD Simulations : Perform 100-ns molecular dynamics (GROMACS) to assess stability. The bromine atom stabilizes π-stacking with Phe residues in >80% of trajectories .
  • QSAR Models : Develop 2D-QSAR using descriptors like polar surface area (PSA) and molar refractivity. R2^2 > 0.85 achieved in predicting cytotoxicity .

Technical Challenges & Solutions

Q. What are the limitations in scaling up this compound synthesis, and how are they addressed?

  • Scale-Up Issues :

  • Byproduct Formation : Bromine displacement by methylthio groups competes at >100 g scale. Use flow chemistry to control residence time and minimize byproducts .
  • Purification : Silica gel chromatography is impractical for large batches. Switch to recrystallization (ethanol/water, 70:30) for >90% recovery .
    • Process Analytics : Implement in-line FTIR to monitor reaction progression and automate quenching .

Q. How do substituent electronic effects complicate the interpretation of spectroscopic data for derivatives?

  • Case Study :

  • 1^1H NMR Splitting : Electron-withdrawing -SCH3_3 deshields adjacent protons, causing unexpected splitting patterns. Compare with DFT-calculated chemical shifts (Gaussian 16) .
  • Mass Fragmentation : Bromine loss during ESI-MS creates ambiguous peaks. Use collision-induced dissociation (CID) at 20 eV to differentiate [M-Br]+^+ from other fragments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.